molecular formula C22H30O B1314929 (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene CAS No. 862499-50-1

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

Cat. No. B1314929
CAS RN: 862499-50-1
M. Wt: 310.5 g/mol
InChI Key: ACWLDJOHMGJACE-BDTNDASRSA-N
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Description

“(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene” is an enantiopure diene ligand developed by Carreira, most commonly used in asymmetric catalysis . It has an empirical formula of C22H30O and a molecular weight of 310.47 .


Synthesis Analysis

This compound is generally prepared from commercially available ®-carvone . The synthesis involves treatment with lithium diisopropylamide followed by N-(2-pyridyl)trifluoromethanesulfonimide to give (±)-2,5-bis(trifluoromethanesulfonyloxy)bicyclo[2.2.2]octa-2,5-diene . This material is then reacted with benzylmagnesium bromide in the presence of PdCl2 (dppf) in diethyl ether at reflux for 24 hours to provide the racemic ligand .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its bicyclic nature. It contains a bicyclo[2.2.2]octa-2,5-diene core, which is a type of bicyclic compound with two carbon atoms shared between two cyclopropane rings .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has an optical activity of [α]/D -84±5°, c = 0.5 in chloroform . The refractive index is n20/D 1.522 .

Scientific Research Applications

Asymmetric Catalysis

  • Catalytic Activity in Asymmetric Synthesis : The compound is used in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, which are employed for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. This process demonstrates high enantioselectivity and catalytic activity for both cyclic and linear substrates (Otomaru, Okamoto, Shintani, & Hayashi, 2005).

Structural Studies

  • Investigation of Bicyclic Core Structures : Research on variants of this compound, like bicyclo[3.3.0]octa-2,6-dienes, reveals insights into the geometry changes and molecular packing modifications due to different substituents, highlighting the molecule’s flexibility and adaptability in structural chemistry (Vega, Donoso-Tauda, Ibáñez, & Escobar, 2008).

Photochemical Studies

  • Photochemical Additions and Transformations : This compound and its related structures have been studied in photochemical additions with various substances, such as naphthalene derivatives, which aids in understanding the behavior of complex molecular systems under light irradiation (Chamberlain & Mccullough, 1973).

Chemical Synthesis

  • Synthesis of Novel Organic Compounds : The compound is instrumental in the synthesis of various organic molecules and intermediates. Its structural features and reactivity enable the creation of diverse chemical entities, essential for advancing organic chemistry and materials science (Banwell & Halton, 1980).

Application in Cycloaddition Reactions

  • Use in Diels-Alder Reactions : The compound is utilized in Diels-Alder cycloadditions, a key reaction in organic synthesis, to produce bicyclo[2.2.2]octenones and cis-decalin derivatives. This demonstrates its versatility as both a diene and dienophile in organic synthesis (Chien‐Hsing Chen, Peddinti, Rao, & Liao, 2004).

Photorearrangements Studies

  • Photorearrangements in Organic Chemistry : Investigations into the photorearrangements of compounds like 2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene, closely related to the compound , provide insights into the behavior of organic molecules under light, which is crucial for photochemistry applications (Lahiri, Dabral, Chauhan, Chakachery, Kumar, Scaiano, & George, 1980).

properties

IUPAC Name

(1S,4S,8S)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDJOHMGJACE-BDTNDASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=C[C@H]2C(=C[C@@]1(C[C@]2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479171
Record name (1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862499-50-1
Record name (1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 2
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 3
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 4
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 5
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 6
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

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